3-Ethyl-6,7,8,9-tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one
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Overview
Description
3-Ethyl-6,7,8,9-tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of pyrazolopyridopyrimidines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The unique structure of this compound, which includes fused pyrazole, pyridine, and pyrimidine rings, contributes to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-6,7,8,9-tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions to form the fused ring system. For example, suitably functionalized 1,3-substituted 6-chloro-1,2,3,4-tetrahydro-2,4-dioxopyrimidine-5-carbaldehydes can cyclize intramolecularly to yield pyrazolopyridopyrimidines .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-6,7,8,9-tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
3-Ethyl-6,7,8,9-tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Ethyl-6,7,8,9-tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolopyridopyrimidines and related heterocyclic systems, such as:
Uniqueness
What sets 3-Ethyl-6,7,8,9-tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one apart is its specific substitution pattern and the presence of the ethyl group at the 3-position. This unique structure can lead to distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C11H14N4O |
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Molecular Weight |
218.26 g/mol |
IUPAC Name |
4-ethyl-1,5,6,8-tetrazatricyclo[7.4.0.03,7]trideca-3,6,8-trien-2-one |
InChI |
InChI=1S/C11H14N4O/c1-2-7-9-10(14-13-7)12-8-5-3-4-6-15(8)11(9)16/h2-6H2,1H3,(H,13,14) |
InChI Key |
MOBIUKKKBBCTRG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=NN1)N=C3CCCCN3C2=O |
Origin of Product |
United States |
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